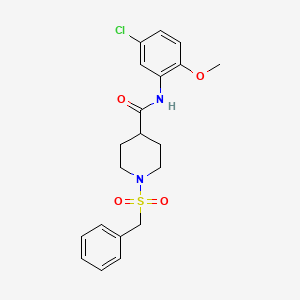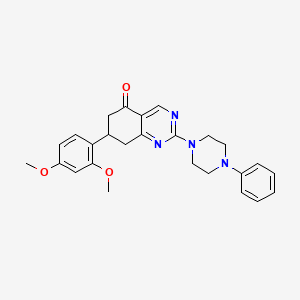![molecular formula C19H29FN2O2 B11346167 N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(2-fluorophenoxy)butanamide](/img/structure/B11346167.png)
N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(2-fluorophenoxy)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(2-fluorophenoxy)butanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a dimethylamino group attached to a cyclohexyl ring, which is further connected to a butanamide chain substituted with a fluorophenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(2-fluorophenoxy)butanamide typically involves multiple steps:
-
Formation of the Cyclohexyl Intermediate: : The initial step involves the preparation of the cyclohexyl intermediate. This can be achieved by reacting cyclohexanone with dimethylamine in the presence of a reducing agent such as sodium borohydride to form 1-(dimethylamino)cyclohexanol.
-
Alkylation: : The next step involves the alkylation of the cyclohexyl intermediate with a suitable alkylating agent, such as benzyl chloride, to form 1-(dimethylamino)cyclohexylmethyl chloride.
-
Coupling with Fluorophenoxy Butanamide: : The final step involves the coupling of the alkylated intermediate with 2-(2-fluorophenoxy)butanamide. This can be achieved through a nucleophilic substitution reaction, where the chloride group is replaced by the butanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent selection, temperature control, and purification methods such as recrystallization or chromatography are critical factors in the industrial synthesis.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
-
Reduction: : Reduction reactions can target the carbonyl group in the butanamide chain, potentially converting it to an alcohol.
-
Substitution: : The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives of the butanamide chain.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
科学研究应用
N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(2-fluorophenoxy)butanamide has several applications in scientific research:
-
Chemistry: : It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
-
Biology: : The compound can be used in studies involving receptor binding and signal transduction due to its potential interactions with biological targets.
-
Medicine: : Research into its pharmacological properties may reveal potential therapeutic applications, particularly in the development of new drugs.
-
Industry: : It can be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
作用机制
The mechanism by which N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(2-fluorophenoxy)butanamide exerts its effects is likely related to its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound’s structure suggests it may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
- N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(2-chlorophenoxy)butanamide
- N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(2-bromophenoxy)butanamide
- N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(2-methylphenoxy)butanamide
Uniqueness
Compared to similar compounds, N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(2-fluorophenoxy)butanamide is unique due to the presence of the fluorine atom in the phenoxy group. This fluorine atom can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C19H29FN2O2 |
|---|---|
分子量 |
336.4 g/mol |
IUPAC 名称 |
N-[[1-(dimethylamino)cyclohexyl]methyl]-2-(2-fluorophenoxy)butanamide |
InChI |
InChI=1S/C19H29FN2O2/c1-4-16(24-17-11-7-6-10-15(17)20)18(23)21-14-19(22(2)3)12-8-5-9-13-19/h6-7,10-11,16H,4-5,8-9,12-14H2,1-3H3,(H,21,23) |
InChI 键 |
CRPVJECJGYIOML-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(=O)NCC1(CCCCC1)N(C)C)OC2=CC=CC=C2F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B11346090.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B11346093.png)


![3,4,5-trimethoxy-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11346104.png)



![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11346122.png)

![2-[2-({2-[2-(prop-2-en-1-yl)phenoxy]ethyl}sulfanyl)-1H-benzimidazol-1-yl]-1-(pyrrolidin-1-yl)ethanone](/img/structure/B11346128.png)
![2-(2-fluorophenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide](/img/structure/B11346132.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11346133.png)
![N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11346142.png)
